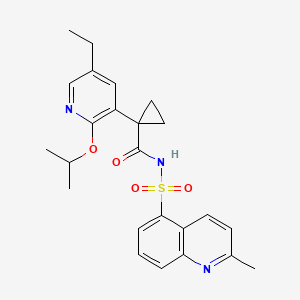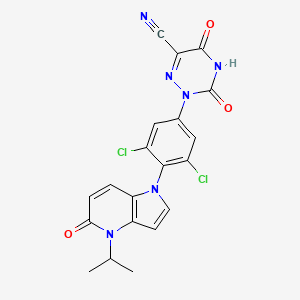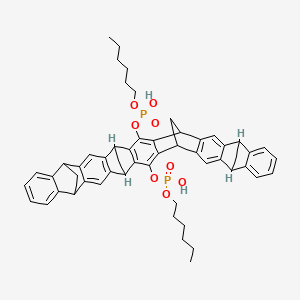
SARS-CoV-2-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-27 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit specific viral proteins, thereby preventing the virus from replicating and spreading within the host organism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-27 typically involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route may include:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Functionalization of the scaffold using halogenation, alkylation, or acylation reactions.
Step 3: Final purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for efficient production, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds.
Análisis De Reacciones Químicas
Types of Reactions: SARS-CoV-2-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-27 involves targeting specific viral proteins essential for the replication and survival of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and preventing the virus from replicating within the host cells. Key molecular targets include the viral protease and polymerase enzymes, which are crucial for viral RNA synthesis and protein processing.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-27 is compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Compound 27: A molecule that targets the Mac-1 protein in SARS-CoV-2.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory activity against multiple viral proteins, making it a promising candidate for broad-spectrum antiviral therapy. Unlike some other compounds, it has shown efficacy in inhibiting various strains of SARS-CoV-2, including emerging variants .
Propiedades
Fórmula molecular |
C54H56O8P2 |
|---|---|
Peso molecular |
895.0 g/mol |
Nombre IUPAC |
[22-[hexoxy(hydroxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] hexyl hydrogen phosphate |
InChI |
InChI=1S/C54H56O8P2/c1-3-5-7-13-19-59-63(55,56)61-53-49-45-27-47(43-25-39-35-21-33(37(39)23-41(43)45)29-15-9-11-17-31(29)35)51(49)54(62-64(57,58)60-20-14-8-6-4-2)52-48-28-46(50(52)53)42-24-38-34-22-36(40(38)26-44(42)48)32-18-12-10-16-30(32)34/h9-12,15-18,23-26,33-36,45-48H,3-8,13-14,19-22,27-28H2,1-2H3,(H,55,56)(H,57,58) |
Clave InChI |
UIUFONVAKDENER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




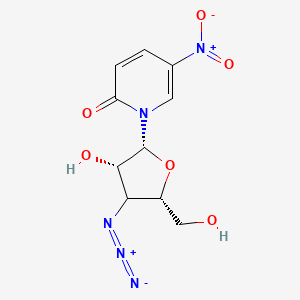

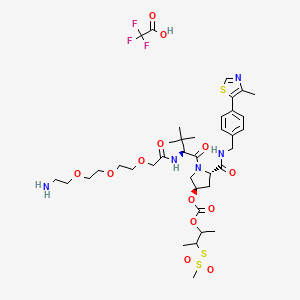
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

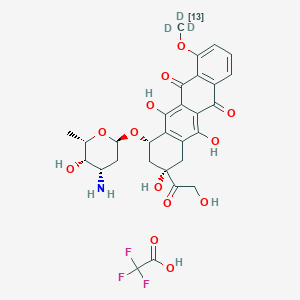
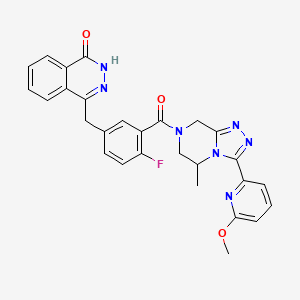
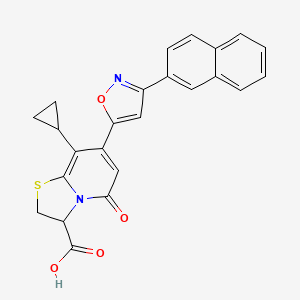

![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)
